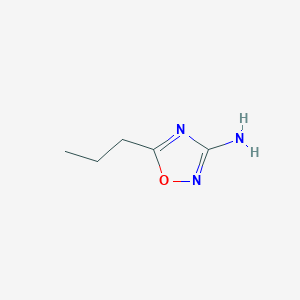

5-丙基-1,2,4-噁二唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Propyl-1,2,4-oxadiazol-3-amine and related compounds involves several chemical strategies. One approach is the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing heterocyclic compounds (Reitz & Finkes, 1989). Another method involves a novel one-pot, four-component condensation reaction, offering an efficient route for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, highlighting a catalyst-free and high-yield process (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

The molecular structure of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives has been elucidated through various spectroscopic techniques. For instance, the synthesis and crystal structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, were characterized by NMR, IR, DSC, and X-ray crystallography, revealing its orthorhombic space group and hydrogen bond interactions (Zhu et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives are diverse. A facile approach to synthesize 3,5-disubstituted-1,2,4-oxadiazoles via copper-catalyzed cascade annulation demonstrates the compound's reactivity and the efficiency of using metal catalysts (Guo et al., 2015). Additionally, the reaction of 5a with benzyl amine and other amines afforded compounds with stabilized push-pull systems, indicating the potential for creating compounds with tailored electronic properties (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of 5-Propyl-1,2,4-oxadiazol-3-amine derivatives have been studied, including their thermal stability and crystal density. For example, a synthesized energetic compound exhibited high crystal density and a bifurcated intramolecular hydrogen bond, underscoring the importance of structural features in determining physical properties (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties of 5-Propyl-1,2,4-oxadiazol-3-amine and its derivatives include reactivity with other chemical species and potential applications in synthesis. The use of 1,2,4-oxadiazolin-5-ones as precursors and protecting groups for the amidine moiety highlights the chemical versatility and utility of oxadiazole derivatives in organic synthesis (Bolton et al., 1995).

科学研究应用

未来方向

作用机制

Target of Action

5-Propyl-1,2,4-oxadiazol-3-amine is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been synthesized as an anti-infective agent . The primary targets of 1,2,4-oxadiazole derivatives are typically bacterial and viral pathogens . They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

1,2,4-oxadiazole derivatives have been studied for their interaction with their targets . For instance, some compounds were evaluated for their interaction with Trypanosoma cruzi cysteine protease cruzain using molecular docking .

Biochemical Pathways

1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities . They have exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of Action

oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

生化分析

Biochemical Properties

Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Propyl-1,2,4-oxadiazol-3-amine may interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .

Cellular Effects

Oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities . Therefore, it is plausible that 5-Propyl-1,2,4-oxadiazol-3-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known properties of oxadiazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

属性

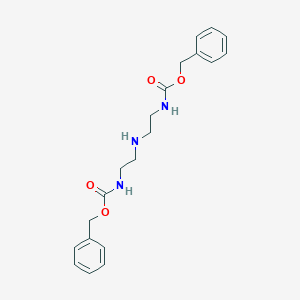

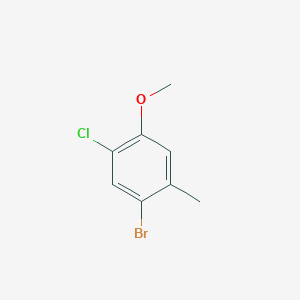

IUPAC Name |

5-propyl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-7-5(6)8-9-4/h2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVPQJAXBWVEOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570059 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171006-99-8 |

Source

|

| Record name | 5-Propyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)